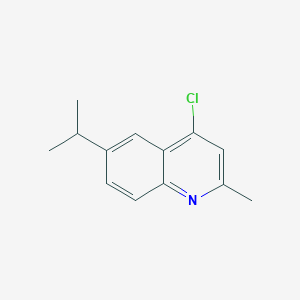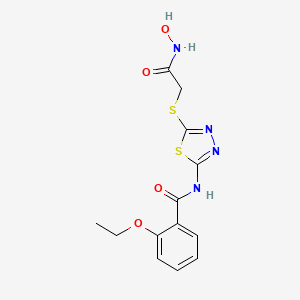
N-(2-oxopiperidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(2-oxopiperidin-3-yl)prop-2-enamide derivatives have been utilized in synthetic chemistry for the construction of complex molecules and for studying reaction mechanisms. For instance, the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound related to this compound, has been reported to activate the TrkB receptor in mammalian neurons. Additionally, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines demonstrates the versatility of enamide derivatives in facilitating complex chemical transformations.Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidinone ring attached to a propenamide group . The molecule contains a total of 27 bonds, including 13 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, and 2 secondary amide groups .Chemical Reactions Analysis
This compound and its derivatives have been used in various chemical reactions. For example, they have been used in the chemoselective synthesis of complex molecules. They have also been used in the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines.Physical and Chemical Properties Analysis
This compound is a pearl white powder . It is practically insoluble or insoluble . The molecular weight of the compound is 168.196, and its molecular formula is C8H12N2O2.Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry Applications
N-(2-oxopiperidin-3-yl)prop-2-enamide derivatives have been utilized in synthetic chemistry for the construction of complex molecules and for studying reaction mechanisms. For instance, the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound related to this compound, has been reported to activate the TrkB receptor in mammalian neurons, showcasing potential therapeutic uses (Setterholm et al., 2015). Additionally, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines demonstrates the versatility of enamide derivatives in facilitating complex chemical transformations (Weng et al., 2018).
2. Biochemical Applications
In the biochemical domain, this compound analogs have been explored for their interactions with biological macromolecules. The synthesis and structural characterization of new dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides have shown potential in vitro anticancer activities and interactions with DNA and proteins, suggesting a pathway for the development of novel anticancer agents (Zheng et al., 2015).
3. Materials Science Applications
In the realm of materials science, amide-based compounds, including those related to this compound, have been studied for their effects on the combustion characteristics of composite solid rocket propellants. Research has shown that compounds like oxamide (OXA) and azodicarbonamide (ADA) can influence the burning rate and combustion process of propellants, contributing valuable insights into the design of more efficient and safer rocket fuels (Trache et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-6-4-3-5-9-8(6)12/h2,6H,1,3-5H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFIYOWZDQPVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)




![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)

![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)

![2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2944360.png)

